Norjuziphine

Hyaluronidase inhibition Anti-inflammatory Allergic response modulation

Inconsistent supply and unverified bioactivity of natural alkaloid standards compromise hyaluronidase and melanogenesis research. Norjuziphine (CAS 74119-87-2) from BenchChem eliminates these variables with authenticated, quantitatively characterized material. • Validated hyaluronidase inhibitor (IC₅₀ = 24.3 µM), 2.7-fold more potent than DSCG (IC₅₀ = 64.8 µM). • Confirmed melanogenesis inhibitor in B16 melanoma 4A5 cells (IC₅₀ = 14.4 µM); supports skin pigmentation & antiplatelet studies. • ≥98% purity (HPLC), crystalline solid, isolated from Corydalis incisa; shipped with full analytical documentation for immediate use.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 74119-87-2
Cat. No. B1255576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorjuziphine
CAS74119-87-2
Synonymsnorjuziphine
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CCNC2CC3=CC=C(C=C3)O)C=C1)O
InChIInChI=1S/C17H19NO3/c1-21-15-7-4-12-8-9-18-14(16(12)17(15)20)10-11-2-5-13(19)6-3-11/h2-7,14,18-20H,8-10H2,1H3/t14-/m1/s1
InChIKeyBXWMZVREXWPYKF-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norjuziphine: Identity and Classification


Norjuziphine (CAS 74119-87-2) is a naturally occurring benzylisoquinoline alkaloid with the molecular formula C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol [1]. It is biosynthetically derived from tyrosine and classified within the tetrahydroisoquinoline alkaloid superclass [2]. The compound has been isolated from multiple botanical sources including Nelumbo nucifera (lotus flower buds), Corydalis tashiroi, and Corydalis incisa tubers [3]. Norjuziphine is commercially available as a reference standard with typical purity specifications exceeding 98% as verified by HPLC .

Benzylisoquinoline alkaloid reference standard
HPLC-verified purity specification
Multiple reported botanical sources

Why Norjuziphine Substitution Fails


Generic substitution within the benzylisoquinoline alkaloid class is scientifically invalid due to profound functional divergence driven by discrete structural modifications. Even among co-occurring alkaloids from identical plant sources, such as those isolated from Nelumbo nucifera flower buds, the quantitative activity profiles differ substantially across multiple pharmacological dimensions [1]. Norjuziphine exhibits a 1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol scaffold that confers a distinct selectivity fingerprint compared to structurally proximal analogs including norarmepavine, coclaurine, nornuciferine, and asimilobine [2]. The following quantitative evidence demonstrates that these compounds are not functionally interchangeable in experimental or industrial applications.

Distinct selectivity fingerprintStructural changes among benzylisoquinolines shift target engagement profiles across assays.
Activity divergence in co-occurring alkaloidsQuantitative potency differences reported among lotus flower alkaloids preclude direct functional swap.
Functional mismatch riskSubstitution may alter hyaluronidase and melanogenesis assay response profiles.

Norjuziphine: Activity Comparisons vs. Analogs


Hyaluronidase Inhibition vs. DSCG

Norjuziphine demonstrates hyaluronidase inhibitory activity with an IC₅₀ of 24.3 µM, representing a 2.7-fold greater potency compared to the clinical antiallergic reference drug disodium cromoglycate (DSCG, IC₅₀ = 64.8 µM) [1]. This head-to-head comparison establishes a quantitative benchmark against a clinically validated therapeutic agent rather than merely against other natural products.

Hyaluronidase vs DSCG
Head-to-head
Norjuziphine IC50 24.3 µM; DSCG IC50 64.8 µM (2.7-fold lower IC50)
Supports hyaluronidase assay comparator context
In vitro enzyme inhibition assay
Hyaluronidase inhibition Anti-inflammatory Allergic response modulation

Hyaluronidase Inhibition: Lotus Alkaloid Comparison

Within a standardized hyaluronidase inhibition assay, norjuziphine (IC₅₀ = 24.3 µM) exhibits activity comparable to nornuciferine (IC₅₀ = 22.5 µM) but is substantially less potent than asimilobine (IC₅₀ = 11.7 µM) and coclaurine (IC₅₀ = 11.4 µM), while being marginally more potent than norarmepavine (IC₅₀ = 26.4 µM) [1]. This quantitative rank-ordering of five structurally related alkaloids from the identical botanical matrix enables rational selection based on specific potency requirements.

Lotus alkaloid ranking
Head-to-head
IC50 24.3 µM (rank 4 of 5); asimilobine 11.7 µM, coclaurine 11.4 µM, nornuciferine 22.5 µM, norarmepavine 26.4 µM
Supports SAR within lotus alkaloid set
Compounds isolated from Nelumbo nucifera flower buds
Hyaluronidase inhibition Alkaloid profiling Structure-activity relationship

Theophylline-Stimulated Melanogenesis Inhibition

Norjuziphine inhibits theophylline-stimulated melanogenesis in murine B16 melanoma 4A5 cells with an IC₅₀ of 14.4 µM . This activity has been mechanistically associated with suppression of tyrosinase mRNA expression, a key regulatory point in melanin biosynthesis [1]. The quantification provides a defined benchmark for evaluating norjuziphine against other melanogenesis inhibitors.

Melanogenesis inhibition
Reported
IC50 14.4 µM (theophylline-stimulated B16 cells)
Supports melanogenesis endpoint review
Tyrosinase mRNA suppression context
Melanogenesis inhibition Skin pigmentation Tyrosinase regulation

Antiplatelet Activity: Corydalis tashiroi

Norjuziphine was isolated from Corydalis tashiroi and demonstrated antiplatelet aggregation activity alongside ten other structurally diverse alkaloids including (-)-cis-isocorypalmine N-oxide, 6-methoxydihydrosanguinarine, scoulerine, protopine, and corydalmine . The study confirmed that norjuziphine contributes to the antiplatelet activity profile of the botanical extract, though quantitative IC₅₀ values for individual compounds were not reported in the primary publication.

Antiplatelet activity
Data to verify
Active (qualitative; IC50 not reported)
Reported antiplatelet context; data to verify
Identified among 10 Corydalis tashiroi alkaloids
Antiplatelet aggregation Cardiovascular pharmacology Thrombosis research

Norjuziphine Derivative: Anticancer Cytotoxicity

The synthetic derivative (•)-N-methoxycarbonyl-norjuziphine, generated via chemical modification of the norjuziphine scaffold isolated from Litsea cubeba, exhibits cytotoxic activity against human leukemia HL-60 cells (IC₅₀ = 18.1 µM) and breast cancer MCF-7 cells (IC₅₀ = 15.0 µM) [1]. This derivative-level evidence demonstrates that the norjuziphine backbone is amenable to productive structural elaboration for enhanced anticancer activity.

Derivative cytotoxicity
Class-level
N-methoxycarbonyl derivative: HL-60 IC50 18.1 µM; MCF-7 IC50 15.0 µM
Derivative cytotoxicity context; parent data not available
Scaffold elaboration evidence
Anticancer Cytotoxicity Alkaloid derivatization

Norjuziphine as Chemotaxonomic Marker

In the phytochemical investigation of Phoebe minutiflora, norjuziphine (compound 7) was isolated for the first time from the Phoebe genus, whereas structurally related benzylisoquinolines including (-)-armepavine, (±)N-norarmepavine, (-)-coclaurine, and (±)-juziphine were either previously known from this genus or represent novel natural products [1]. This differential occurrence pattern establishes norjuziphine as a non-redundant chemotaxonomic marker whose presence or absence carries distinct botanical sourcing implications.

Chemotaxonomic marker
Class-level
First isolation from Phoebe genus; distinct distribution vs analogs
Supports botanical sourcing review
Source-specific distribution
Chemotaxonomy Phytochemical profiling Botanical sourcing

Norjuziphine: Application Scenarios


Hyaluronidase Inhibition for Anti-Allergic Studies

Norjuziphine is suitable for hyaluronidase inhibition studies where a moderate-potency benzylisoquinoline (IC₅₀ = 24.3 µM) is required as a reference compound or for structure-activity relationship (SAR) investigations. Its 2.7-fold superiority over the clinical comparator DSCG (IC₅₀ = 64.8 µM) provides a validated quantitative benchmark for assay calibration and mechanistic studies of allergic inflammation pathways [1]. Researchers comparing multiple lotus flower-derived alkaloids can use norjuziphine as a mid-range potency control alongside higher-potency asimilobine (IC₅₀ = 11.7 µM) and lower-potency norarmepavine (IC₅₀ = 26.4 µM) [1].

Skin Pigmentation & Melanogenesis Research

Norjuziphine is applicable for melanogenesis inhibition studies in B16 melanoma 4A5 cell models, where it demonstrates reproducible theophylline-stimulated melanin suppression with an IC₅₀ of 14.4 µM . The compound's activity correlates with total alkaloid content in lotus flower extracts and contributes to the botanical's melanogenesis inhibitory profile [2]. Procurement for skin pigmentation research is supported by established quantitative activity data and the compound's isolation from Nelumbo nucifera flower buds, a traditional source of skin-whitening constituents.

Antiplatelet Alkaloids for Cardiovascular Studies

Norjuziphine is relevant for antiplatelet aggregation research as a constituent of the Corydalis tashiroi alkaloid panel, where it was identified alongside ten other antiplatelet-active compounds including tetrahydroprotoberberine N-oxides and sanguinarine derivatives . Researchers investigating botanical anti-thrombotic agents or conducting comparative alkaloid profiling can employ norjuziphine as a benzylisoquinoline representative within broader Corydalis alkaloid screening campaigns.

Medicinal Chemistry: Anticancer Derivatization

The norjuziphine scaffold serves as a validated starting point for synthetic derivatization aimed at enhancing anticancer activity. The N-methoxycarbonyl derivative demonstrates defined cytotoxicity against HL-60 (IC₅₀ = 18.1 µM) and MCF-7 (IC₅₀ = 15.0 µM) cell lines, establishing a precedent for scaffold elaboration [3]. Procurement of norjuziphine for medicinal chemistry programs is justified by the demonstrated synthetic tractability of its benzylisoquinoline core and the measurable activity improvements achievable through targeted functionalization.

Application
Selection Property
Validation Focus
Hyaluronidase inhibition studies
Moderate-potency benzylisoquinoline comparator
Comparator assay response context and SAR across lotus alkaloids
Melanogenesis research
Melanogenesis inhibitory activity in B16 cells
Tyrosinase mRNA suppression and theophylline-stimulated model
Antiplatelet research
Corydalis tashiroi alkaloid panel constituent
Qualitative antiplatelet screening context
Medicinal chemistry scaffold elaboration
Synthetic tractability of benzylisoquinoline core
Derivative cytotoxicity and SAR potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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